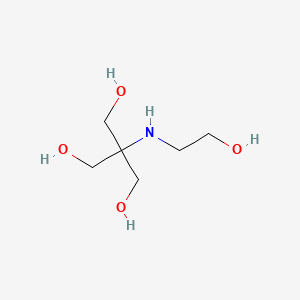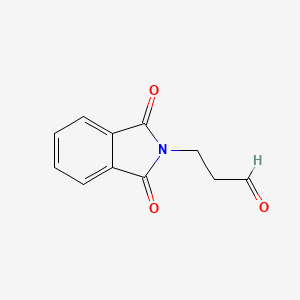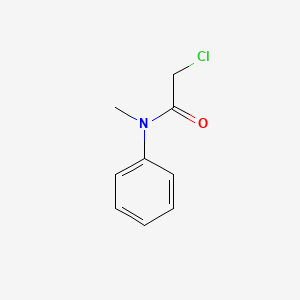
2-(1H-Pyrrol-1-yl)aniline
Overview
Description
2-(1H-Pyrrol-1-yl)aniline is a chemical compound with the molecular formula C10H10N2 . It is also known by other names such as 1-(2-Aminophenyl)pyrrole, 2-(1H-Pyrrol-1-yl)phenylamine, and 2-(1H-Pyrrol-1-yl)benzenamine .
Synthesis Analysis
An efficient method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu(II)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .Molecular Structure Analysis
The molecular structure of 2-(1H-Pyrrol-1-yl)aniline consists of 10 carbon atoms, 10 hydrogen atoms, and 2 nitrogen atoms, giving it a molecular weight of 158.20 .Chemical Reactions Analysis
The chemical reactions involving 2-(1H-Pyrrol-1-yl)aniline primarily involve copper-catalyzed oxidative cyclization with alkylsilyl peroxides . This leads to the formation of pyrrolo[1,2-a]quinoxalines .Physical And Chemical Properties Analysis
2-(1H-Pyrrol-1-yl)aniline is a solid at 20 degrees Celsius . It has a density of 1.09 g/cm3, a melting point of 96-98 °C, and a boiling point of 301.9 °C at 760 mmHg .Scientific Research Applications
Synthesis of Pyrrolo[1,2-a]quinoxalines
An efficient method for the one-pot construction of pyrrolo[1,2-a]quinoxalines has been developed using 2-(1H-Pyrrol-1-yl)aniline. This process involves a Cu(II)-catalyzed domino reaction with alkylsilyl peroxides, proceeding through C–C bond cleavage and new C–C and C–N bond formation . These compounds have potential applications in pharmaceuticals and materials science due to their structural significance.
Aerobic Oxidative Carboamination
The compound is used in aerobic oxidative carboamination of sp3 C–H bonds. This reaction utilizes simple and readily available starting materials to produce pyrrolo[1,2-a]quinoxalines in good to moderate yields. The method represents a valuable addition to the field of C–H activation and amine synthesis .
Copper-Catalyzed Oxidative Cyclization
2-(1H-Pyrrol-1-yl)aniline undergoes copper-catalyzed oxidative cyclization with alkylsilyl peroxides. This route is characterized by a broad substrate scope, using O2 as an oxidant and commercially available catalysts. It’s a significant advancement in the synthesis of heterocyclic compounds , which are crucial in drug development .
Golden Synthetic Approach
A golden synthetic approach has been utilized for the preparation of 2-(1H-Pyrrol-1-yl)anilines and pyrrolo[1,2-a]quinoxalines. This method involves treating non-conjugated enyne ketones with 1,2-diaminoarenes in a gold-catalyzed cyclization, highlighting the versatility of 2-(1H-Pyrrol-1-yl)aniline in complex molecule construction .
Mechanism of Action
Target of Action
It’s known that this compound participates in copper-catalyzed oxidative cyclization reactions .
Mode of Action
2-(1H-Pyrrol-1-yl)aniline interacts with its targets through a copper-catalyzed oxidative cyclization reaction . This reaction proceeds through carbon-carbon (C–C) bond cleavage and new carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
Biochemical Pathways
The biochemical pathways affected by 2-(1H-Pyrrol-1-yl)aniline involve the formation of pyrrolo[1,2-a]quinoxalines . This is achieved via a copper (II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides .
Result of Action
The molecular and cellular effects of 2-(1H-Pyrrol-1-yl)aniline’s action result in the formation of pyrrolo[1,2-a]quinoxalines . These are achieved via a copper (II)-catalyzed domino reaction between 2-(1H-Pyrrol-1-yl)anilines and alkylsilyl peroxides .
Action Environment
It’s known that the reaction involving this compound utilizes oxygen (o2) as an oxidant .
Safety and Hazards
Future Directions
The future directions of research involving 2-(1H-Pyrrol-1-yl)aniline could involve further exploration of its potential in various biological and optical applications . For example, some substituted pyrrolo[1,2-a]quinoxaline derivatives, which can be synthesized from 2-(1H-Pyrrol-1-yl)aniline, have shown promise for novel and highly potent 5-HT3 receptor agonists .
properties
IUPAC Name |
2-pyrrol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMZHPUPLWQIBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90208997 | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(1H-Pyrrol-1-yl)aniline | |
CAS RN |
6025-60-1 | |
| Record name | 1-(2-Aminophenyl)pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6025-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006025601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6025-60-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1H-Pyrrol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90208997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrrol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.349 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(1H-Pyrrol-1-yl)aniline in organic synthesis?
A: 2-(1H-Pyrrol-1-yl)aniline serves as a versatile starting material for constructing pyrrolo[1,2-a]quinoxalines [, , , , , , , , , ], a class of nitrogen-containing heterocycles found in various natural products and pharmaceuticals.
Q2: What are some common synthetic routes for incorporating 2-(1H-Pyrrol-1-yl)aniline into pyrrolo[1,2-a]quinoxaline scaffolds?
A2: Researchers have explored several methods, including:
- Copper-catalyzed oxidative cyclization: This approach utilizes readily available alkylsilyl peroxides and proceeds through C-C bond cleavage and the formation of new C-C and C-N bonds [].
- Copper-catalyzed reactions with alkylboronic acids: This method provides another route to alkyl-substituted pyrrolo[1,2-a]quinoxalines, showcasing the versatility of copper catalysis in these reactions [].
- Palladium-catalyzed oxidative carbonylation: This strategy allows for the direct introduction of a carbonyl group at the C2 position of the indole moiety, leading to indolo[1,2-a]quinoxalin-6(5H)-ones []. A similar approach can be applied to synthesize pyrrolo[1,2-a]quinoxalin-4(5H)-ones.
- Iodine-catalyzed multicomponent reactions: This method employs readily available reagents like ninhydrin and alcohols to access diversely substituted pyrrolo[1,2-a]quinoxalines via a spirocyclic ring-opening strategy [].
Q3: What are the advantages of using 2-(1H-Pyrrol-1-yl)aniline as a starting material in these reactions?
A3: The use of 2-(1H-Pyrrol-1-yl)aniline offers several benefits:
Q4: Are there any challenges associated with using 2-(1H-Pyrrol-1-yl)aniline in synthesis?
A4: While generally a versatile building block, potential challenges might include:
Q5: Beyond the methods mentioned above, are there other approaches for incorporating 2-(1H-Pyrrol-1-yl)aniline into complex molecules?
A5: Yes, researchers have explored other methods:
- Transition-metal-free synthesis: α-amino acids can be employed to construct pyrrolo[1,2-a]quinoxalines in a process that forms new C-C and C-N bonds without the need for transition metal catalysts [].
- Chiral Brønsted acid catalysis: This approach enables the enantioselective synthesis of 4,5-dihydropyrrolo[1,2-a]quinoxalines by reacting 2-(1H-Pyrrol-1-yl)anilines with α-ketoamides in the presence of a chiral catalyst [].
Q6: What are the potential applications of pyrrolo[1,2-a]quinoxalines synthesized using 2-(1H-Pyrrol-1-yl)aniline?
A6: Given the prevalence of pyrrolo[1,2-a]quinoxaline scaffolds in bioactive molecules, these synthetic strategies hold promise for developing:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)









